Dibromomaleic acid
Overview
Description
Dibromomaleic acid is a reactive brominated reagent that is used in organic synthesis . It reacts reversibly with alcohols and amines to give carbinols or aminols, respectively . Dibromomaleic acid has been shown to be an efficient method for the preparation of bioconjugates .
Synthesis Analysis
Dibromomaleic acid can be synthesized in two steps, starting from commercially available dibromomaleic acid . The synthesis involves initial condensation with glycine to generate DBM-C2-acid, which is then coupled with the functional amine of choice .
Molecular Structure Analysis
The molecular formula of Dibromomaleic acid is C4H2Br2O4 . Its linear formula is HO2CC(Br)=C(Br)CO2H and it has a molecular weight of 273.86 .
Chemical Reactions Analysis
Dibromomaleic acid is a reactive brominated reagent that is used in organic synthesis . It reacts reversibly with alcohols and amines to give carbinols or aminols, respectively . Dibromomaleic acid has been shown to be an efficient method for the preparation of bioconjugates .
Scientific Research Applications
1. Role in Photosensitivity of Chemical Reactions
Dibromomaleic acid (Br2MA) plays a crucial role in the photosensitivity of chemical reactions, such as the Ru(bpy)3 2+-catalyzed Belousov-Zhabotinsky reaction. It oxidizes the photoexcited state of the Ru(bpy)32+ complex, leading to the production of Br2, and also reduces Ru(bpy)33+, yielding Br-. This function is significant in the mechanism of photoinhibition of the Belousov−Zhabotinsky reaction, with a reaction rate proportional to [H+] (Vanag, Zhabotinsky, & Epstein, 2000).
2. Use in Enantioselective Catalysis
Dibromomaleic acid has been utilized in the development of new dibromination reactions, particularly involving the combination of dibromomalonate as the bromonium source and a titanium bromide species as the bromide source. This has enabled enantioselective catalysis, providing new opportunities for chemical synthesis, such as the apparent ligand acceleration by a tartaric acid-derived diol (Hu, Shibuya, & Burns, 2013).
3. Use in Protein Modification and Bioconjugation
Dibromomaleic acid has been utilized in protein modification and bioconjugation. The maleimide motif, where dibromomaleimides are used, allows for reversible cysteine modification. This approach enables up to three points of attachment for bioconjugation, offering significant potential for innovative protein modification techniques (Smith et al., 2010).
Safety And Hazards
Dibromomaleic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Future Directions
Dibromomaleic acid is emerging as an exciting new class of bioconjugation reagents, particularly in the field of antibody conjugation . It is used in the synthesis of next-generation maleimides (NGMs) for the selective modification of the four interchain disulfide bonds present in a typical IgG1 antibody format . This approach is simple, uses readily available reagents, and generates robustly stable conjugates which are ideal for in vitro or in vivo applications .
properties
IUPAC Name |
(Z)-2,3-dibromobut-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMPRXRQYSFRP-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)O)/Br)(\C(=O)O)/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883466 | |
Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromomaleic acid | |
CAS RN |
608-37-7 | |
Record name | (2Z)-2,3-Dibromo-2-butenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromomaleic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromomaleic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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